![molecular formula C11H17ClN2O2S B3047692 1-(4-Methyl-2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-5-yl)ethan-1-one hydrochloride CAS No. 1431965-24-0](/img/structure/B3047692.png)
1-(4-Methyl-2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-5-yl)ethan-1-one hydrochloride
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Overview
Description
1-(4-Methyl-2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-5-yl)ethan-1-one hydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of 1-(4-Methyl-2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Methyl-2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-5-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
1-(4-Methyl-2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-5-yl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular pathways.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Methyl-2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-5-yl)ethan-1-one hydrochloride can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
What sets this compound apart is its unique combination of the thiazole ring with the oxolan-2-ylmethylamino group, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
1431965-24-0 |
---|---|
Molecular Formula |
C11H17ClN2O2S |
Molecular Weight |
276.78 |
IUPAC Name |
1-[4-methyl-2-(oxolan-2-ylmethylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-7-10(8(2)14)16-11(13-7)12-6-9-4-3-5-15-9;/h9H,3-6H2,1-2H3,(H,12,13);1H |
InChI Key |
YSXMNNLUVKAPJO-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NCC2CCCO2)C(=O)C.Cl |
Canonical SMILES |
CC1=C(SC(=N1)NCC2CCCO2)C(=O)C.Cl |
Origin of Product |
United States |
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